N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-23(25-13-16-5-9-21-22(11-16)30-15-29-21)14-31-24-10-8-20(26-27-24)19-7-6-17-3-1-2-4-18(17)12-19/h1-12H,13-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKWGZHRQJXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyridazine ring, suggest diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C24H23N3O4S
- Molecular Weight : 429.5 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanylacetamide
Structural Features
The compound includes:
- A benzo[d][1,3]dioxole ring that contributes to its pharmacological properties.
- A pyridazine moiety which is known for its role in various biological activities.
- A naphthalene group that enhances the compound's lipophilicity and potential bioavailability.
Research indicates that compounds featuring similar structures often exhibit activity through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding : Potential interactions with various receptors could lead to therapeutic effects.
- Antioxidant Properties : The presence of aromatic rings suggests possible antioxidant activity.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. For example:
- In vitro assays demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. Interaction studies are essential to evaluate this compound's efficacy against various pathogens. Initial results suggest that it may inhibit bacterial growth effectively .
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the cytotoxicity of the compound against several canc
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and synthetic differences:
*Estimated based on molecular formula.
†SNAr = Nucleophilic aromatic substitution.
Key Observations:
Substituent Bulk and Bioactivity :
- The target compound’s naphthalen-2-yl group introduces significant hydrophobicity compared to smaller substituents like bromothiophene (C26) or bromobenzyl (SW-C165). This may enhance membrane permeability or protein-binding affinity but could reduce solubility .
- Thioether linkers (e.g., pyridazinylthio vs. triazolylthio in 5j) influence metabolic stability. Triazole-thioethers in 5j exhibit potent anticonvulsant activity (ED₅₀ = 54.8 mg/kg), suggesting the target’s pyridazinylthio group may similarly modulate CNS activity .
Synthetic Approaches :
- Reductive amination (e.g., C26, SW-C165) and nucleophilic substitutions (e.g., 4a, 5j) are common for acetamide derivatives. The target compound likely employs similar methods, though the pyridazine ring may require harsher conditions (e.g., SNAr with naphthalene boronic acids) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide, and how is reaction progress monitored?
- Methodology :
- Stepwise synthesis : Begin with coupling the benzo[d][1,3]dioxole-methylamine moiety to a thioacetamide intermediate via nucleophilic substitution. Subsequent Suzuki-Miyaura coupling introduces the naphthalen-2-yl group to the pyridazine ring .
- Reagents : Use triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent for amide bond formation. Catalytic Pd(PPh₃)₄ facilitates cross-coupling reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) ensures intermediate purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the dioxole methylene (δ 4.8–5.2 ppm) and pyridazine protons (δ 8.2–8.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies thioamide (C=S, ~1250 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assays :
- Enzyme inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates and IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC ≤ 16 µg/mL considered active) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Approach :
- Derivatization : Synthesize analogs by substituting the naphthalen-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Bioisosteric replacement : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to enhance metabolic stability .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) .
Q. How can researchers resolve contradictions between in vitro bioactivity and poor solubility?
- Strategies :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (≤200 nm via solvent evaporation) .
- Pro-drug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
- Parallel artificial membrane permeability assay (PAMPA) : Quantify passive diffusion to prioritize analogs with logP 2–4 .
Q. What advanced analytical methods validate batch-to-batch consistency?
- Methods :
- LC-MS/MS : Quantify impurities (e.g., residual DMF) with a limit of detection (LOD) ≤ 0.1% .
- X-ray crystallography : Resolve 3D conformation to confirm stereochemical purity .
- DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization :
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol% Pd) to maximize yield (>80%) .
- Continuous flow chemistry : Reduce reaction time (≤2 hrs vs. 24 hrs batch) and improve selectivity .
- Catalyst recycling : Immobilize Pd on mesoporous silica for ≥5 reuse cycles without activity loss .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD ≤ 1 µM suggests high affinity) to COX-2 .
- CRISPR-Cas9 knockouts : Validate target engagement in Salmonella models by deleting putative virulence genes .
- Metabolomics (LC-QTOF-MS) : Identify downstream biomarkers (e.g., arachidonic acid metabolites) in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
